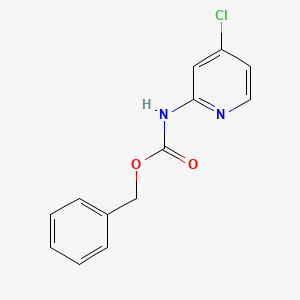

Benzyl (4-chloropyridin-2-yl)carbamate

Descripción general

Descripción

Benzyl (4-chloropyridin-2-yl)carbamate is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 g/mol It is characterized by the presence of a benzyl group, a chloropyridine moiety, and a carbamate functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-chloropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-chloro-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl (4-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Major Products Formed:

Nucleophilic substitution: Substituted pyridine derivatives.

Hydrolysis: 4-chloro-2-aminopyridine and benzyl alcohol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Benzyl (4-chloropyridin-2-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with potential applications.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of similar carbamate compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties .

- Anticancer Potential : Ongoing investigations are exploring its efficacy against cancer cell lines. Compounds with structural similarities have demonstrated selective toxicity towards cancer cells while sparing normal cells .

Pharmaceutical Development

The compound is being studied for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases, including tuberculosis and other infectious diseases .

Agricultural Applications

In the realm of agrochemicals, this compound is explored for its potential use in developing novel pesticides. The compound's structural features may enhance its effectiveness against pests while minimizing environmental impact .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various carbamate derivatives, including those structurally related to this compound. The results indicated significant inhibition against multiple bacterial strains, highlighting the compound's potential as a lead for developing new antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The findings suggest that the compound selectively induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells, making it a promising candidate for further development in oncology .

Mecanismo De Acción

The mechanism of action of Benzyl (4-chloropyridin-2-yl)carbamate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its carbamate and pyridine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to fully understand the pathways and molecular targets involved .

Comparación Con Compuestos Similares

Benzyl (4-bromopyridin-2-yl)carbamate: Similar structure but with a bromine atom instead of chlorine.

Benzyl (4-fluoropyridin-2-yl)carbamate: Similar structure but with a fluorine atom instead of chlorine.

Benzyl (4-methylpyridin-2-yl)carbamate: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Benzyl (4-chloropyridin-2-yl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs .

Actividad Biológica

Benzyl (4-chloropyridin-2-yl)carbamate is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on available literature.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a benzyl group linked to a carbamate functional group, which is further connected to a 4-chloropyridine moiety. The molecular formula is CHClNO, with a molecular weight of approximately 262.69 g/mol. The presence of the chlorine atom in the pyridine ring enhances its chemical reactivity and biological activity.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Benzyl carbamate | Simple carbamate structure without halogens | Commonly used as a standard carbamate |

| 4-Chloropyridine | Contains a pyridine ring but lacks the benzyl group | Primarily used in agrochemical applications |

| N-benzyl-4-chloroaniline | Contains an amine instead of a carbamate | Exhibits different reactivity patterns |

| Benzyl (pyridin-2-yl)carbamate | Pyridine at position 2 instead of position 3 | Different biological activity profile |

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 4-chloro-2-aminopyridine. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the process. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Enzyme Modulation

Compounds containing pyridine rings have been explored for their ability to modulate enzyme activity. Although direct studies on this compound are scarce, related compounds have shown promise as biochemical probes for studying enzyme interactions. The ability to inhibit or activate specific enzymes could lead to therapeutic applications in cancer treatment or metabolic disorders.

Case Studies

A study investigating the biological activity of similar chlorinated compounds demonstrated significant results in various assays, including:

- Salmonella/microsome assay : Used to assess mutagenicity.

- DNA repair assay : Evaluated the compound's ability to induce DNA repair mechanisms.

- Mouse lymphoma mutation assay : Tested for potential carcinogenic effects .

These studies indicate that while direct data on this compound is limited, its structural relatives provide insight into possible biological activities.

Applications

This compound shows promise in multiple fields:

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

- Medicinal Chemistry : Investigated for therapeutic properties, particularly in antimicrobial and anticancer research.

- Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.

Propiedades

IUPAC Name |

benzyl N-(4-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUBDXQQRNCVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674633 | |

| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-14-1 | |

| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.